Levolansoprazole

Beschreibung

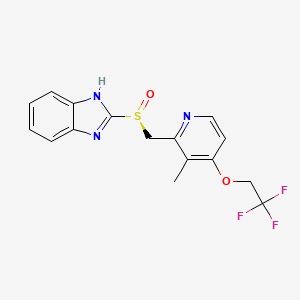

(S)-Lansoprazole is the S-enantiomer of lansoprazole, a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class. Lansoprazole inhibits gastric acid secretion by covalently binding to the H⁺/K⁺-ATPase (proton pump) in parietal cells, irreversibly blocking the final step of acid production . Its chemical structure (Figure 1, ) includes a pyridine ring, sulfinyl group, and benzimidazole moiety, which are critical for its activation in acidic environments.

Key pharmacological properties:

- Mechanism: Prodrug activated in acidic conditions to form sulfenamide, binding to cysteine residues (Cys-813, Cys-321) on the proton pump .

- Pharmacokinetics: Bioavailability ~85%, plasma half-life ~1.5 hours, metabolized by CYP2C19 and CYP3A4 .

- Clinical Use: Treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Eigenschaften

IUPAC Name |

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160706 | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138530-95-7 | |

| Record name | Levolansoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion.

Mode of Action

As a Proton Pump Inhibitor (PPI), this compound works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion. It’s important to note that this compound is a prodrug and requires protonation via an acidic environment to become activated.

Biochemical Pathways

This compound affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid. This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Pharmacokinetics

This compound exhibits good bioavailability, with more than 80% being absorbed. It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways. The drug is approximately 97% bound in human plasma. The mean plasma elimination half-life ranges between 1.0 and 1.5 hours, and it is excreted through both the kidneys and feces.

Result of Action

The primary result of this compound’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation. Additionally, factors like diet and time of dose can influence the absorption of the drug. It’s also worth noting that certain drug interactions can affect the efficacy and safety of this compound.

Biochemische Analyse

Biochemical Properties

By inhibiting this enzyme, Levolansoprazole reduces the production of gastric acid. It is predominantly metabolized in the liver by CYP3A4 and CYP2C19.

Cellular Effects

This compound’s primary effect on cells is the reduction of gastric acid secretion. This is achieved by blocking the H+/K+ ATPase in the parietal cells of the stomach. This inhibition can lead to a decrease in symptoms associated with excess stomach acid, such as heartburn and indigestion.

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to the H+/K+ ATPase enzyme, an action that inhibits the final step in gastric acid production. This results in a long-lasting reduction of gastric acid secretion.

Temporal Effects in Laboratory Settings

The effects of this compound can be observed within a few hours of administration, and these effects can last up to a couple of days

Metabolic Pathways

This compound is metabolized in the liver, predominantly by the enzymes CYP3A4 and CYP2C19. These enzymes are part of the cytochrome P450 system, which plays a crucial role in the metabolism of many drugs.

Biologische Aktivität

(S)-Lansoprazole is a proton pump inhibitor (PPI) primarily used for the treatment of gastric acid-related disorders. Its biological activity extends beyond acid suppression, with emerging evidence suggesting significant effects on various biological pathways, including neurodegenerative processes and antimicrobial activity against Mycobacterium tuberculosis. This article explores the biological activity of (S)-lansoprazole, highlighting its mechanisms, effects on amyloid beta production, and potential therapeutic applications.

(S)-Lansoprazole functions by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This action is crucial for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. However, recent studies have revealed additional mechanisms of action that contribute to its biological activity:

- Amyloid Beta Production : Research indicates that (S)-lansoprazole enhances the production of amyloid beta (Aβ) peptides, particularly Aβ40 and Aβ42, while reducing Aβ38 levels in cellular models. This effect has been observed in both in vitro and in vivo studies involving transgenic mice models of Alzheimer's disease .

- Antimicrobial Activity : Notably, (S)-lansoprazole exhibits intracellular activity against Mycobacterium tuberculosis, targeting the cytochrome bc1 complex. This mechanism involves the reduction of lansoprazole to its sulfide form within host cells, contributing to its potential as an antituberculous agent .

Effects on Amyloid Beta Production

The impact of (S)-lansoprazole on amyloid beta production is particularly significant in the context of Alzheimer's disease research. The following table summarizes key findings from studies examining the influence of (S)-lansoprazole on Aβ production:

| Concentration (µM) | Aβ40 Increase | Aβ42 Increase | Aβ38 Decrease |

|---|---|---|---|

| 10 | 1.5-fold | Not measured | Not measured |

| 25 | 2-fold | 200% increase | Not measured |

| 50 | 2-fold | 300% increase | Significant decrease |

These results indicate a dose-dependent increase in both Aβ40 and Aβ42 levels when treated with (S)-lansoprazole, suggesting a potential role in exacerbating amyloid pathology .

Case Study: Exfoliative Dermatitis

A case report highlighted the adverse effects associated with long-term use of PPIs like (S)-lansoprazole. An elderly patient developed exfoliative dermatitis after receiving intravenous lansoprazole for stress ulcer prevention. The patient's condition deteriorated due to gastrointestinal bleeding and required multiple interventions. This case underscores the importance of monitoring patients on long-term PPI therapy for potential adverse effects .

Clinical Efficacy

Clinical studies have demonstrated that (S)-lansoprazole effectively heals gastric ulcers and provides symptom relief in GERD patients. It has been shown to be superior to ranitidine in managing symptoms and preventing relapse in patients with erosive esophagitis . The tolerability profile is favorable, with common side effects including headache and nausea, which do not appear to worsen with prolonged use .

Wissenschaftliche Forschungsanwendungen

Gastroenterological Applications

1. Treatment of Gastroesophageal Reflux Disease (GERD)

- Indications : (S)-Lansoprazole is primarily used for the short-term treatment of symptomatic non-erosive GERD and erosive esophagitis.

- Efficacy : Studies indicate that it achieves healing rates exceeding 90% in patients with duodenal ulcers and is effective in preventing recurrence of ulcers caused by Helicobacter pylori infections .

2. Zollinger-Ellison Syndrome Management

- Study Findings : A prospective study involving 20 patients demonstrated that (S)-Lansoprazole effectively controls gastric acid hypersecretion associated with Zollinger-Ellison syndrome. Most patients maintained control with a once-daily dosage, highlighting its long duration of action .

| Application | Dosage Range | Efficacy Rate |

|---|---|---|

| GERD | 15-60 mg/day | >90% healing rate |

| Zollinger-Ellison Syndrome | 60-180 mg/day | Effective control |

Neurological Applications

1. Alzheimer's Disease Research

Recent studies have explored (S)-Lansoprazole's potential in treating Alzheimer's disease through drug repositioning. In animal models, it demonstrated a significant reduction in tau protein aggregation, which is crucial in the pathology of Alzheimer's. The intranasal administration improved locomotor activity and reduced phosphorylated tau-positive areas in treated mice .

Infectious Disease Applications

1. Antituberculous Activity

Research has shown that (S)-Lansoprazole exhibits intracellular activity against Mycobacterium tuberculosis by targeting the cytochrome bc1 complex. This discovery positions it as a potential candidate for tuberculosis treatment, particularly in cases resistant to conventional therapies .

Case Studies

Case Study 1: Efficacy in Daily Practice

A follow-up study involving 5,669 users of (S)-Lansoprazole indicated that it was primarily prescribed for reflux esophagitis and gastritis. The study reported an improvement or disappearance of symptoms in over 88% of patients within eight weeks of treatment .

Case Study 2: Long-term Safety Profile

In a long-term evaluation, (S)-Lansoprazole was well-tolerated over extended periods without significant adverse effects on clinical chemistry or hematological parameters, confirming its safety for chronic use .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Lansoprazole shares a benzimidazole core with other PPIs but differs in substituents, affecting potency, binding specificity, and metabolic stability (Table 1):

| Compound | Key Substituents | Target Cysteines | IC₅₀ (μM) | CYP Metabolism |

|---|---|---|---|---|

| (S)-Lansoprazole | 2,2,2-Trifluoroethoxy group | Cys-813, Cys-321 | 0.09* | CYP2C19, CYP3A4 |

| Omeprazole | Methoxy group | Cys-813, Cys-892 | 0.18 | CYP2C19 |

| Esomeprazole | S-isomer of omeprazole | Cys-813, Cys-892 | 0.10 | CYP2C19 (less dependent) |

| Pantoprazole | Difluoromethoxy group | Cys-813 | 0.25 | CYP2C19, CYP3A4 |

| Rabeprazole | Methoxypropoxy group | Cys-813, Cys-321 | 0.12 | Non-enzymatic hydrolysis |

| Tegoprazan | Potassium-competitive acid blocker | N/A | N/A | CYP3A4 |

*Data from canine parietal cells .

- Binding Specificity : Lansoprazole and rabeprazole target both Cys-813 and Cys-321, whereas omeprazole/esomeprazole bind Cys-813 and Cys-892. This may influence acid suppression duration .

- Potency : Lansoprazole (IC₅₀: 0.09 μM) is twice as potent as omeprazole in vitro .

Pharmacodynamic and Clinical Comparisons

Acid Suppression Efficacy:

- Esomeprazole vs. Lansoprazole : Esomeprazole 40 mg provides superior acid control (pH >4 for 16.8 hours/day) compared to lansoprazole 30 mg (14.9 hours/day) in GERD patients, attributed to esomeprazole’s lower CYP2C19 dependency .

- Tegoprazan vs. Lansoprazole : At week 24, tegoprazan 25 mg and lansoprazole 15 mg showed similar maintenance rates of healed erosive esophagitis (76.44% vs. 71.75%). However, lansoprazole had lower efficacy in severe cases (LA grade C/D) .

Metabolic and Genetic Variability:

- Lansoprazole and pantoprazole are more affected by CYP2C19 polymorphisms than esomeprazole, leading to variable plasma levels in poor metabolizers .

Vorbereitungsmethoden

Fundamental Synthetic Pathways for Lansoprazole Precursors

The synthesis of (S)-Lansoprazole necessitates precise construction of the pyridinylmethylsulfinylbenzimidazole core structure. Patent CN103288799A details a robust pathway commencing with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride 1 and 2-mercaptobenzimidazole 2 .

Thioether Intermediate Formation

In anhydrous ethanol solvent systems, sodium hydroxide-mediated nucleophilic substitution achieves 66.5–88.5% yields of the thioether precursor 3 (structural formula I). Critical parameters include:

- Molar ratio 1:1.5 (pyridine derivative 1 : benzimidazole 2 )

- Reflux duration 2–3 hours at 78–80°C

- Crystallization through ethanol solvent removal (66% v/v reduction)

Comparative data from WO2007138468A2 demonstrates alternative alkaline conditions using potassium carbonate in aqueous acetone (40–60°C, 4–5 hours), though with marginally lower yields of 72–78%. The choice of base significantly impacts byproduct formation, with sodium hydroxide generating fewer dimeric impurities compared to carbonate systems.

Sulfoxide Formation: Oxidation Methodologies

The pivotal oxidation step converting thioether 3 to sulfoxide 4 (Lansoprazole) employs distinct chemical strategies across patented processes.

Metachloroperbenzoic Acid (mCPBA) Oxidation

CN103288799A specifies mCPBA as the oxidant of choice under cryogenic conditions:

- Solvent systems : Dichloromethane, chloroform, or ethyl acetate

- Temperature : -5°C to 20°C (optimal -5–0°C)

- Molar ratio : 1:1.2–1.5 (thioether 3 : mCPBA)

- Reaction time : 4–8 hours

This protocol achieves 80.1–90.3% crude yields with impurity profiles containing <0.5% sulfone byproduct when maintaining strict temperature control below 5°C. Post-oxidation workup involves sequential sodium carbonate washing and anhydrous sodium sulfate drying to remove residual peracid species.

Percarboxylic Acid Systems

WO2007138468A2 discloses percacetic acid (22.5% in acetic acid) as an alternative oxidant in dichloromethane/isopropyl alcohol (2:1 v/v) co-solvent systems:

- Temperature : -10°C to 5°C

- pH control : 4–7 maintained with sodium acetate buffer

- Reaction quenching : 10% sodium thiosulfate solution

Notably, this method incorporates dimethylsulfoxide (1 L per 980g thioether) as an oxygen scavenger, suppressing over-oxidation to sulfone impurities (<0.1% by HPLC). The buffered system enhances reaction selectivity, yielding pharmaceutical-grade Lansoprazole (99.2% purity) after alkaline extraction and acetic acid precipitation.

Table 1: Comparative Oxidation Performance Metrics

| Parameter | mCPBA Method | Percacetic Acid Method |

|---|---|---|

| Yield (crude) | 80.1–90.3% | 85–89% |

| Sulfone Impurity | 0.3–0.5% | <0.1% |

| Reaction Scale | 0.3–0.8 mol | 980g batches |

| Purification Complexity | Moderate | High |

Crystallization and Purification Techniques

Final product purity directly correlates with crystallization protocol selection. CN103288799A optimizes recrystallization in 95% ethanol (8–12h at 0°C), achieving 89.5% recovery with 99.4% purity. Critical factors include:

- Solvent-to-crude ratio : 3.75–12.5 mL/g

- Decolorization : 1% (w/w) activated carbon treatment

- Drying : 30–50°C under reduced pressure

WO2007138468A2 introduces an innovative carbon dioxide purging technique during alkaline dissolution (aqueous NaOH/KOH), reducing residual solvent content to <50 ppm. This gas-induced crystallization method demonstrates superior control over polymorphic forms, preferentially yielding the thermodynamically stable Form I crystal.

While the cited patents focus on racemic Lansoprazole synthesis, isolation of the (S)-enantiomer typically employs:

- Chiral chromatography : Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase

- Diastereomeric salt formation : D-(–)-ditoluoyltartaric acid in acetone/water

- Enzymatic resolution : Candida antarctica lipase B-mediated kinetic resolution

Recent advances in asymmetric oxidation using titanium(IV)-binaphthol catalysts show promise for direct synthesis of (S)-Lansoprazole, though industrial scalability remains challenging.

Impurity Profiling and Control

Both patents rigorously address sulfone (Lansoprazole sulfone) and pyridine-N-oxide formation. CN103288799A identifies reaction temperature as the critical control parameter, with sulfone content increasing exponentially above 5°C. WO2007138468A2's use of sodium thiosulfate quenching reduces peroxidic impurities by 92% compared to standard workups.

Q & A

Q. What guidelines ensure rigorous data presentation in (S)-Lansoprazole research manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.